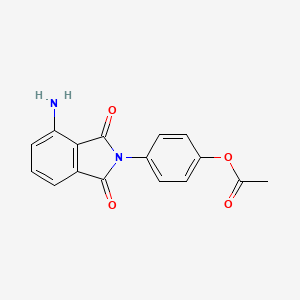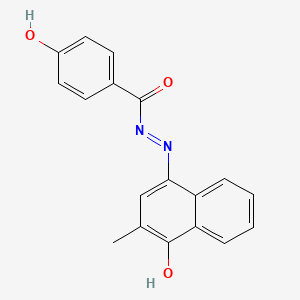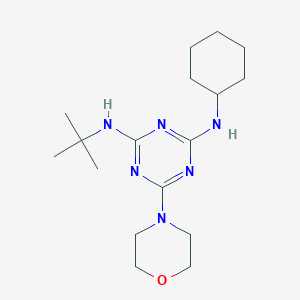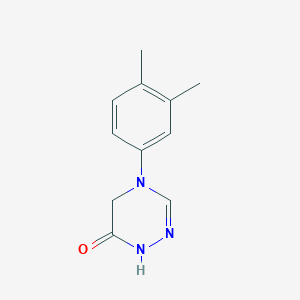
4-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindoline core and an acetate group, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate compound, which is then further reacted with phenyl acetate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like vanadium pentoxide (V2O5) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles like NaOH. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-AMINO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BUTYRIC ACID: Similar structure but with a butyric acid group instead of an acetate group.
2-(4-AMINO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-TRICYCLO[3.3.1.1(3,7)]DECAN-1-YL-ACETAMIDE: Contains a tricyclic decane structure, offering different chemical properties.
Uniqueness
4-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE is unique due to its specific combination of an isoindoline core and an acetate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
[4-(4-amino-1,3-dioxoisoindol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9(19)22-11-7-5-10(6-8-11)18-15(20)12-3-2-4-13(17)14(12)16(18)21/h2-8H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSRLRKLRZARAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5664476.png)

![(2E)-N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE](/img/structure/B5664489.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5664496.png)
![N-(2-methoxyethyl)-5-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5664500.png)
![1-acetyl-N-[2-(3-propoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5664507.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea](/img/structure/B5664509.png)

![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)
![ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate](/img/structure/B5664544.png)
![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B5664580.png)
